molecular formula C28H27FN2O3 B14082798 FABPs ligand 6

FABPs ligand 6

Cat. No.: B14082798
M. Wt: 458.5 g/mol
InChI Key: WPFTWURGWRECHZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of FABPs ligand 6 involves several steps, including the formation of a pyrazole ring and the attachment of various functional groups. The synthetic route typically starts with the preparation of a substituted phenylhydrazine, which is then reacted with an appropriate diketone to form the pyrazole core.

Chemical Reactions Analysis

FABPs ligand 6 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

FABPs ligand 6 has several scientific research applications:

Mechanism of Action

FABPs ligand 6 exerts its effects by binding to fatty acid-binding proteins 5 and 7, inhibiting their function. This inhibition disrupts the transport and metabolism of fatty acids within cells, leading to various downstream effects. The compound has been shown to block voltage-dependent anion channel 1-dependent mitochondrial macropore formation, which is induced by psychosine in certain cell types . This action helps to rescue mitochondrial function and reduce cellular injury.

Comparison with Similar Compounds

Properties

Molecular Formula

C28H27FN2O3

Molecular Weight

458.5 g/mol

IUPAC Name

4-[4-fluoro-2-[5-phenyl-1-(4-propan-2-ylphenyl)pyrazol-3-yl]phenoxy]butanoic acid

InChI

InChI=1S/C28H27FN2O3/c1-19(2)20-10-13-23(14-11-20)31-26(21-7-4-3-5-8-21)18-25(30-31)24-17-22(29)12-15-27(24)34-16-6-9-28(32)33/h3-5,7-8,10-15,17-19H,6,9,16H2,1-2H3,(H,32,33)

InChI Key

WPFTWURGWRECHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=CC(=N2)C3=C(C=CC(=C3)F)OCCCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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